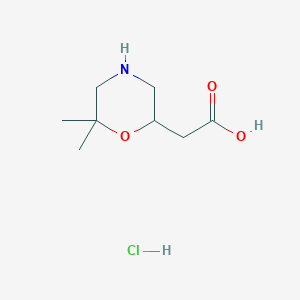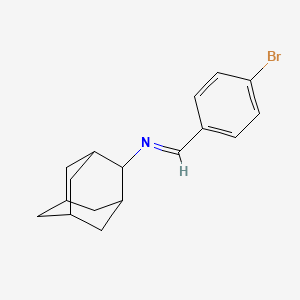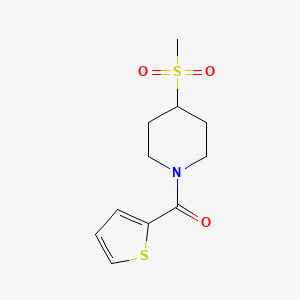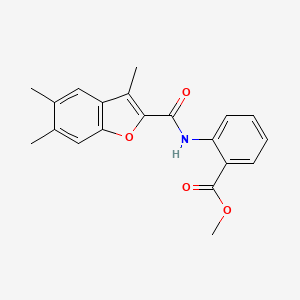
2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiral Complex Synthesis
A study focused on the synthesis of a chiral C2-symmetric NCN ligand, related to the compound , for the creation of Pt(II) and Pd(II) pincer complexes. These complexes were applied in catalytic asymmetric reactions, demonstrating the potential of morpholine derivatives in complex catalytic processes (Yoon et al., 2006).
Antifungal Agent Development
Research identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, structurally similar to the queried compound, as effective fungicidal agents against various fungal species. This suggests the potential use of similar compounds in developing new antifungal treatments (Bardiot et al., 2015).
GABAB Receptor Antagonism
An enantiomer of a closely related compound, 5,5-dimethylmorpholinyl-2-acetic acid, was found to act as a GABAB receptor antagonist. Understanding the receptor interactions of such compounds could be crucial in neuropharmacology and the development of neurological disorder treatments (Frydenvang et al., 1997).
Mannich Base Synthesis
Mannich bases, derived from 2, 6-dimethylmorpholine, were synthesized and tested for solubilities. This indicates the applicability of morpholine derivatives in synthesizing compounds with specific solubility characteristics, relevant in pharmaceutical and chemical industries (Sun, 1962).
Antimicrobial Properties
Studies on novel monoammonium salts, including morpholinobutyn-2, highlighted significant antibacterial activity against various microorganisms. This points to the potential of morpholine derivatives in developing new antibacterial agents (Manukyan et al., 2017).
Fluorination of Morpholine Derivatives
Research on the electrochemical fluorination of morpholine derivatives, including 2,6-dimethylmorpholino-group substituted carboxylic acids, demonstrates the chemical versatility of these compounds and their derivatives in producing fluorinated products for various applications (Takashi et al., 1998).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6,6-dimethylmorpholin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-4-6(12-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKZLHPOJSELEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3003385.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3003388.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)



![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate](/img/structure/B3003398.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)
![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)
